Antimycobacterial Activity: IC50 Against M. tuberculosis DXR
The target compound demonstrates measurable inhibition of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a validated drug target. In a direct comparison, 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide shows an IC50 of 8.00E+3 nM (8 µM) against M. tuberculosis DXR, whereas a structurally distinct control compound (not an analog) exhibits an IC50 of 1.50E+3 nM (1.5 µM) against M. tuberculosis N-acetyltransferase Eis [1][2]. This demonstrates a tangible, quantifiable level of target engagement for the azepane-benzaldehyde scaffold.
| Evidence Dimension | Inhibitory activity against a specific M. tuberculosis enzyme |
|---|---|
| Target Compound Data | IC50 = 8.00E+3 nM against M. tuberculosis DXR |
| Comparator Or Baseline | Control compound: IC50 = 1.50E+3 nM against M. tuberculosis Eis (N-acetyltransferase) |
| Quantified Difference | Target compound's IC50 is ~5.3-fold higher (less potent) than the comparator against a different target, indicating moderate but real activity. |
| Conditions | In vitro enzyme inhibition assay; Target compound: DXR enzyme with DXP as substrate, measured every 5 seconds for 250 seconds in presence of NADPH. Comparator: Wild-type M. tuberculosis Eis expressed in E. coli, incubated for 5 mins, measured by Ellman's method. |
Why This Matters
This data provides a quantitative baseline for SAR studies, confirming the azepane-benzaldehyde core can engage mycobacterial enzymes, which is a key differentiator for researchers selecting building blocks for antitubercular drug discovery.
- [1] BindingDB. (n.d.). BDBM50437796, CHEMBL2407187: IC50 = 8.00E+3 nM for Inhibition of Mycobacterium tuberculosis DXR. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50623149, CHEMBL5413160: IC50 = 1.50E+3 nM for Inhibition of Mycobacterium tuberculosis Eis. BindingDB Entry. View Source
